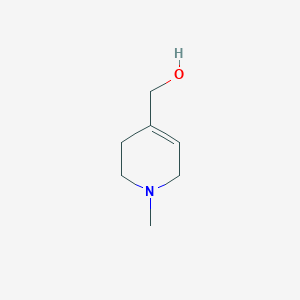
1-甲基-4-(羟甲基)-1,2,3,6-四氢吡啶
描述
“1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in organic chemistry due to their wide range of biological activities . Various methods have been reported for the synthesis of substituted piperidines . For example, one common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” would consist of a six-membered ring containing one nitrogen atom and five carbon atoms. One of the carbon atoms would be substituted with a methyl group and a hydroxymethyl group .
Chemical Reactions Analysis
Piperidines, including “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine”, can undergo a variety of chemical reactions. For instance, they can participate in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” would depend on its specific structure. For example, its solubility, boiling point, and melting point would be influenced by factors such as the presence and position of functional groups .
科学研究应用
Neurodegenerative Disease Research
Research on 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine primarily focuses on its relevance to neurodegenerative diseases. Studies have shown that derivatives of this compound, especially MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), play a significant role in modeling Parkinson's disease due to their neurotoxic effects on catecholaminergic nerve cells. This has provided crucial insights into the pathogenesis of Parkinson's disease and the mechanisms of neuronal death associated with mitochondrial dysfunction and excitotoxicity (Tatton et al., 1999; Fornai et al., 1997; Langston et al., 1984).
Neuroprotective Strategies in PD
Further investigations into neuroprotective surgical strategies for Parkinson's disease have utilized models induced by neurotoxic analogs of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. These studies aim to evaluate the efficacy of interventions such as deep brain stimulation and neurotrophic factor administration in preclinical models, contributing to the understanding of potential therapeutic avenues (Torres et al., 2017).
Chemical Synthesis and Biological Activity
The compound and its derivatives have also been explored for their chemical synthesis routes and potential biological activities. The Hantzsch synthesis method, among others, has been applied to produce 1,4-dihydropyridines, which are structurally related and have shown significant biological relevance. Such synthetic pathways offer insights into developing compounds with potential therapeutic benefits (Sohal, 2021).
Experimental Models for Pharmacological Studies
The use of MPTP-lesioned marmoset models has been crucial in understanding Parkinson’s disease and testing the efficacy of pharmacological treatments. These studies have helped establish efficacy thresholds that potentially predict successful outcomes in clinical trials, facilitating the drug development process for neurodegenerative diseases (Beaudry & Huot, 2020).
Environmental and Genetic Interactions
Research on environmental neurotoxins related to Parkinson's disease has emphasized the role of genetic and environmental interactions in neurodegeneration. Such studies provide a foundation for understanding how exposures to specific compounds might contribute to the development of Parkinson's disease and other neurodegenerative disorders, underscoring the importance of environmental factors in the etiology of these diseases (Landrigan et al., 2005).
未来方向
The future directions for research on “1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by piperidine derivatives, it could be of interest in fields such as medicinal chemistry and drug discovery .
属性
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCVUOQSMDKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189730 | |
| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
36166-75-3 | |
| Record name | 1,2,3,6-Tetrahydro-1-methyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36166-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036166753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydro-1-methylpyridine-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

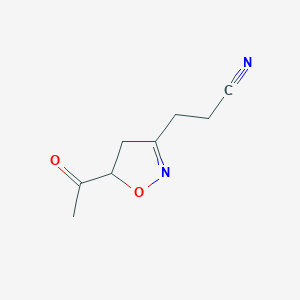
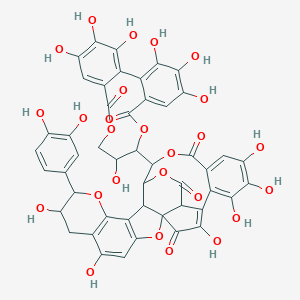


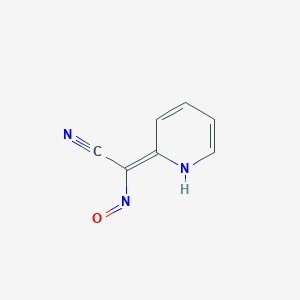

![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
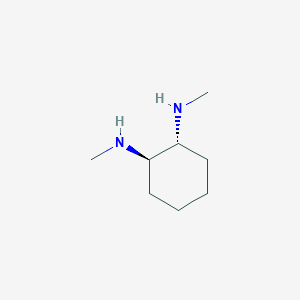
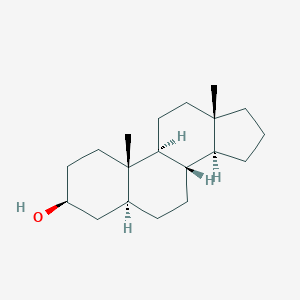

![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)


